molecular formula C18H34ClNO2 B2431098 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride CAS No. 464877-29-0

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride

Cat. No.: B2431098
CAS No.: 464877-29-0
M. Wt: 331.93
InChI Key: KBXFPAASDZNEIK-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride is a synthetic compound with a unique structure that includes an adamantyl group, an isopropylamino group, and a propanol backbone

Preparation Methods

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the adamantyl derivative. The synthetic route may include:

    Formation of the Adamantyl Derivative: This step involves the reaction of adamantane with appropriate reagents to introduce the ethoxy group.

    Introduction of the Isopropylamino Group: The next step involves the reaction of the intermediate with isopropylamine under controlled conditions.

    Formation of the Propanol Backbone:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isopropylamino groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the isopropylamino group may interact with biological receptors or enzymes, modulating their activity. The propanol backbone facilitates the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can be compared with other adamantyl derivatives, such as:

    1-(1-Adamantyl)ethylamine hydrochloride: This compound has a similar adamantyl group but differs in the presence of an ethylamine group instead of the isopropylamino group.

    1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride: This compound has a tert-butylamino group instead of the isopropylamino group, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXFPAASDZNEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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